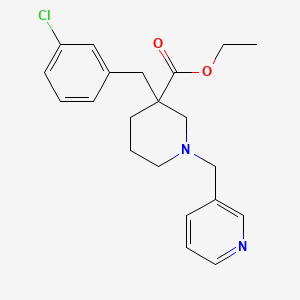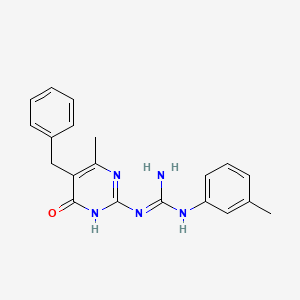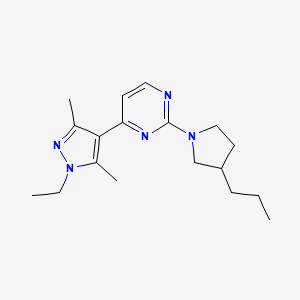
N-(3,5-dimethoxyphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethoxyphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide, also known as U-47700, is a synthetic opioid drug that was first synthesized in the 1970s. It has been used in medical research as a tool for studying the opioid receptor system and its effects on the body.
Mechanism of Action
N-(3,5-dimethoxyphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide acts as a mu-opioid receptor agonist, which means it binds to and activates the mu-opioid receptor. This leads to the release of neurotransmitters such as dopamine, which produces the euphoric effects associated with opioids. This compound also inhibits the release of neurotransmitters that are responsible for pain signaling, which produces the analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to produce similar effects to other opioids, including analgesia, euphoria, sedation, and respiratory depression. It has also been shown to produce side effects such as nausea, vomiting, and constipation. This compound has a rapid onset of action and a short duration of action, which makes it useful for studying the opioid receptor system in animal models.
Advantages and Limitations for Lab Experiments
N-(3,5-dimethoxyphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide has several advantages for use in lab experiments. It has a high affinity for the mu-opioid receptor, which makes it useful for studying the effects of opioids on the body. It also has a rapid onset of action and a short duration of action, which makes it useful for studying the acute effects of opioids. However, this compound has several limitations for use in lab experiments. It has a high potential for abuse and addiction, which makes it difficult to use in human studies. It also produces side effects such as respiratory depression, which can be dangerous in high doses.
Future Directions
There are several future directions for research on N-(3,5-dimethoxyphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide. One area of research is the development of new opioid drugs that have fewer side effects and a lower potential for abuse and addiction. Another area of research is the development of new treatments for opioid addiction and overdose. Finally, there is a need for more research on the long-term effects of opioids on the body, including their effects on the immune system, cardiovascular system, and brain function.
Conclusion:
This compound is a synthetic opioid drug that has been used in medical research to study the opioid receptor system and its effects on the body. It has a high affinity for the mu-opioid receptor and produces similar effects to other opioids, including analgesia, euphoria, sedation, and respiratory depression. This compound has several advantages for use in lab experiments, including its rapid onset of action and short duration of action. However, it also has several limitations, including its high potential for abuse and addiction and its side effects. There are several future directions for research on this compound, including the development of new opioid drugs, new treatments for addiction and overdose, and more research on the long-term effects of opioids on the body.
Synthesis Methods
The synthesis of N-(3,5-dimethoxyphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide involves the reaction of 3,5-dimethoxyphenylacetonitrile with 3-methylbenzaldehyde in the presence of sodium borohydride and acetic acid. The resulting product is then converted to the carboxamide form using pyrrolidine and acetic anhydride. The final product is a white crystalline powder that is soluble in water and organic solvents.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide has been used in medical research to study the opioid receptor system and its effects on the body. It has been shown to have a high affinity for the mu-opioid receptor, which is responsible for the analgesic and euphoric effects of opioids. This compound has also been used to study the effects of opioids on respiratory depression, addiction, and tolerance.
properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(3-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-14-6-4-7-15(10-14)19-8-5-9-22(19)20(23)21-16-11-17(24-2)13-18(12-16)25-3/h4,6-7,10-13,19H,5,8-9H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMYFVMWMQREMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCCN2C(=O)NC3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(4-methylbenzyl)acetamide](/img/structure/B6082017.png)




![3-(3-chlorophenyl)-N-({1-[3-(3-chlorophenyl)acryloyl]-4-piperidinyl}methyl)acrylamide](/img/structure/B6082069.png)
![3-benzyl-7-hydroxy[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B6082073.png)
![2-[(3-chloro-2-methylphenyl)amino]-5-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B6082090.png)
![methyl 2-[({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B6082094.png)
![1-(cyclohexyloxy)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B6082104.png)
![2-(cyclohexylmethyl)-4-[3-(4-pyridinyl)propanoyl]morpholine](/img/structure/B6082110.png)
![1-(1-azepanyl)-3-(4-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6082112.png)
![2-[3-(benzylthio)-1H-1,2,4-triazol-5-yl]-8-cyclopropylpyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6082114.png)
![4-methyl-N-[2-(3-methyl-2-thienyl)ethyl]-5-oxotetrahydro-3-furancarboxamide](/img/structure/B6082122.png)